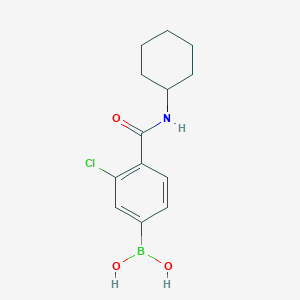
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid
描述
(3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C13H17BClNO3 and a molecular weight of 281.55 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-aminophenylboronic acid with cyclohexyl isocyanate. The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters and borates.
Reduction: Boronic alcohols.
Substitution: Various substituted phenylboronic acids.
科学研究应用
Chemistry: In chemistry, (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins .
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of protease inhibitors and anticancer drugs .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, leading to the inhibition of enzymes and modulation of biological pathways . This interaction is crucial in its role as an enzyme inhibitor and in the development of therapeutic agents .
相似化合物的比较
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- Cyclohexylboronic acid
Comparison: (3-Chloro-4-(cyclohexylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a chlorine atom and a cyclohexylcarbamoyl group. This combination enhances its reactivity and specificity in chemical reactions compared to simpler boronic acids like phenylboronic acid . The cyclohexylcarbamoyl group also increases its hydrophobicity, making it more suitable for interactions with hydrophobic biological targets .
属性
IUPAC Name |
[3-chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKODTKFSLUDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656882 | |
| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-65-0 | |
| Record name | B-[3-Chloro-4-[(cyclohexylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)
![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
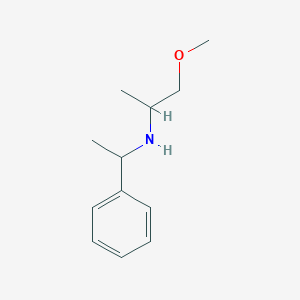
![5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1461489.png)
![(3-Methylbutan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1461490.png)
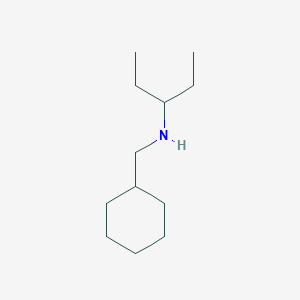
![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)

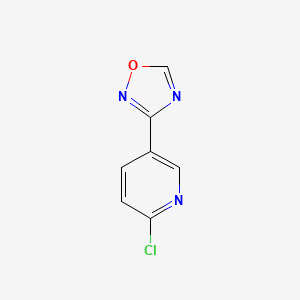
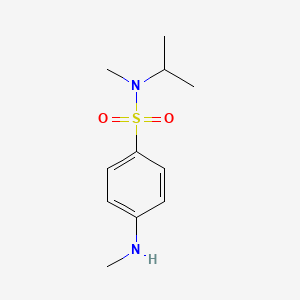
![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)
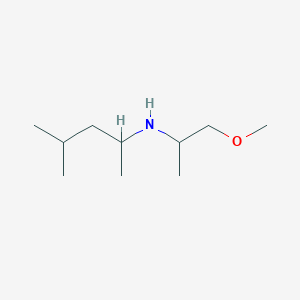
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)
